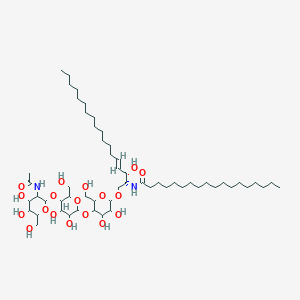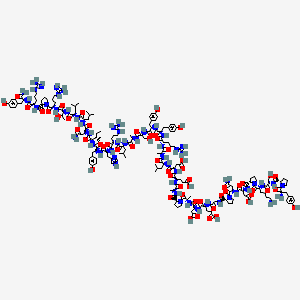
Gangliotriosylceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of gangliotriosylceramide involves the formation of its trisaccharide moiety. A study by Wessel, Iversen, & Bundle (1984) details the synthesis process, highlighting the crucial steps and reagents used in the formation of the carbohydrate portion of gangliotriosylceramide.
Molecular Structure Analysis
The molecular structure of gangliotriosylceramide is characterized by a specific arrangement of carbohydrate moieties. Studies like the one by Wessel et al. (1984) provide insights into the molecular composition and arrangement of this glycosphingolipid.
Chemical Reactions and Properties
Gangliotriosylceramide participates in various chemical reactions within the cell, influencing signaling and recognition activities. The work by Lutz et al. (1994) demonstrates its involvement in glycosylation pathways and its interaction with other cellular components.
Physical Properties Analysis
The physical properties of gangliotriosylceramide, such as its behavior in biological membranes, are crucial for its biological function. The study by Maggio, Cumar, & Caputto (1978) investigates its surface behavior, providing insights into its role in cellular membranes.
Chemical Properties Analysis
Understanding the chemical properties of gangliotriosylceramide, including its interactions with other molecules and its role in enzymatic reactions, is essential. Research such as that by Li et al. (2002) sheds light on these aspects, offering a comprehensive view of its chemical characteristics.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy : Gangliotriosylceramide (GgOs3Cer) was found to be specific for mouse lymphoma L5178Y and sarcoma KiMSV tumor. Monoclonal antibodies targeting this glycolipid were used to suppress tumor growth in vivo and for targeting drugs to tumor cells in vitro (Young et al., 1982). Another study showed that passive immunization with monoclonal immunoglobulin G3 antibodies to GgOS3Cer suppressed the growth of mouse lymphoma L5178Y in DBA/2 mice (Young & Hakomori, 1981).
Insulin Sensitivity : A study on mutant mice lacking GM3 synthase, which is involved in the synthesis of GM3 ganglioside (a derivative of gangliotriosylceramide), showed heightened sensitivity to insulin and protection from high-fat diet-induced insulin resistance. This suggests that GM3 ganglioside is a negative regulator of insulin signaling (Yamashita et al., 2003).
Cell Signaling and Growth : A novel ganglioside, de-N-acetyl-GM3, found in A431 cells and B16 melanoma cells, enhanced the kinase activity associated with the epidermal growth factor (EGF) receptor and stimulated cell growth (Hanai et al., 1988).
Neurobiology : In the context of neurodegenerative diseases, gangliosides like GM1 (a derivative of gangliotriosylceramide) have been explored for their neuroprotective and restorative functions. Clinical trials with GM1 have shown benefits in stroke, spinal cord injury, and potentially in Parkinson's disease and Huntington's disease (Magistretti et al., 2019).
Wirkmechanismus
Target of Action
Gangliotriosylceramide, also known as Asialo GM2, is a complex glycolipid molecule that plays a significant role in cell-to-cell communication, cell adhesion, and cell migration . It is a prominent constituent of the glycocalyx, a protective molecular layer coating cell surfaces . The primary targets of Gangliotriosylceramide are various cell types, including neurons, astrocytes, and other glial cells within the central nervous system (CNS) .
Mode of Action
Gangliotriosylceramide interacts with receptors present on the cell surface, instigating the activation of intricate signal transduction pathways . This interaction influences cell-to-cell communication and synaptic plasticity . It is also involved in neuronal development and signal transduction .
Biochemical Pathways
The biochemical pathways affected by Gangliotriosylceramide are primarily related to signal transduction, cell-to-cell communication, and synaptic plasticity . These pathways play crucial roles in maintaining cellular homeostasis and regulating cellular functions . .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The ADME properties of a compound can be predicted using computational methods and databases such as ADMETlab .
Result of Action
The molecular and cellular effects of Gangliotriosylceramide’s action are primarily related to its influence on cell-to-cell communication, cell adhesion, and cell migration . It also plays a role in neuronal development, signal transduction, and synaptic plasticity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, immune cell stimulation via various environmental factors can result in their activation and metabolic reprogramming . .
Eigenschaften
IUPAC Name |
N-[(E,2R,3S)-1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41?,42?,43?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMISOLVPZNSV-CANPYCKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H104N2O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gangliotriosylceramide | |
CAS RN |
35960-33-9 |
Source


|
| Record name | Ganglio-N-triaosylceramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035960339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)